

# ATTO 390 Azide: Application Notes and Protocols for Super-Resolution Imaging

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## Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **ATTO 390 azide**, a versatile fluorescent probe, and its applications in super-resolution imaging. Detailed protocols for cellular labeling via click chemistry and subsequent imaging using various super-resolution techniques are provided to guide researchers in achieving high-quality, high-resolution images for a deeper understanding of cellular structures and processes.

## Introduction to ATTO 390 Azide

ATTO 390 is a fluorescent label belonging to the coumarin dye family.<sup>[1][2][3]</sup> Its key characteristics make it a valuable tool for fluorescence microscopy, particularly in the realm of super-resolution imaging. The azide modification allows for its efficient and specific incorporation into biological molecules through "click chemistry," a bioorthogonal ligation reaction.<sup>[3][4]</sup>

Key Features of ATTO 390:

- **High Fluorescence Quantum Yield:** ATTO 390 exhibits a high quantum yield, resulting in bright fluorescent signals.<sup>[1][2][5][6]</sup>
- **Large Stokes Shift:** A significant separation between its excitation and emission maxima (a large Stokes shift) minimizes self-quenching and simplifies multicolor imaging setups.<sup>[1][2][5]</sup>

- **Good Photostability:** The dye demonstrates good resistance to photobleaching, enabling longer imaging times required for super-resolution techniques.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Low Molecular Weight:** Its small size minimizes potential steric hindrance and perturbation of the labeled biomolecule's function.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Click Chemistry Compatibility:** The azide group facilitates covalent labeling of alkyne-modified biomolecules with high specificity and efficiency.[\[4\]](#)

## Quantitative Data

The photophysical properties of ATTO 390 are summarized in the table below, providing essential data for designing and executing super-resolution imaging experiments.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	390 nm	<a href="#">[5]</a>
Emission Maximum ( $\lambda_{em}$ )	476 nm	<a href="#">[5]</a>
Molar Extinction Coefficient ( $\epsilon$ )	$2.4 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	<a href="#">[5]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.90	<a href="#">[5]</a>
Fluorescence Lifetime ( $\tau$ )	5.0 ns	<a href="#">[5]</a>
Molecular Weight (Azide form)	543.66 g/mol	

## Super-Resolution Imaging Applications and Protocols

**ATTO 390 azide** is particularly well-suited for super-resolution imaging techniques that rely on the precise localization of single fluorophores or the controlled switching of their fluorescence states. Its application in Stimulated Emission Depletion (STED) microscopy has been experimentally demonstrated.[\[6\]](#) While specific protocols for Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) using **ATTO 390 azide** are not extensively documented, its photophysical properties suggest its potential for these techniques. The following sections provide detailed protocols for labeling and imaging.

## Click Chemistry Labeling of Cellular Targets

This protocol describes the general workflow for labeling alkyne-modified biomolecules within cells with **ATTO 390 azide**. This method can be adapted for various targets, such as proteins, nucleic acids, and glycans, by incorporating the corresponding alkyne-modified precursors.

### Experimental Workflow for Click Chemistry Labeling

Caption: Workflow for labeling cellular targets with **ATTO 390 azide** via click chemistry.

#### Materials:

- Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine (AHA) for proteins, 5-ethynyl-2'-deoxyuridine (EdU) for DNA)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 3% BSA in PBS)
- **ATTO 390 azide**
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Copper(I)-stabilizing ligand (e.g., THPTA)
- Reducing agent (e.g., sodium ascorbate)
- Mounting medium

#### Protocol:

- Metabolic Labeling:

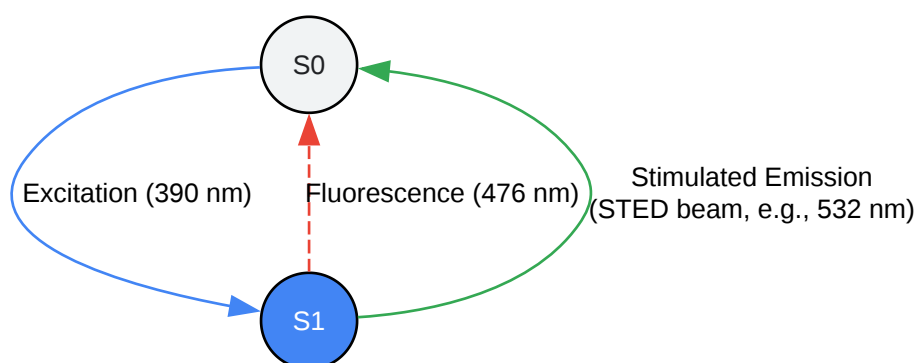
- Culture cells of interest to the desired confluency.
- Replace the culture medium with a medium containing the alkyne-modified metabolic precursor at an optimized concentration.
- Incubate the cells for a sufficient period to allow for the incorporation of the precursor into the target biomolecules. This time will vary depending on the cell type and the specific metabolic pathway.
- Cell Fixation and Permeabilization:
  - Wash the cells twice with PBS.
  - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
  - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS.
  - Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
- Click Reaction:
  - Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:
    - PBS
    - **ATTO 390 azide** (final concentration 1-10  $\mu$ M)
    - Copper(II) sulfate (final concentration 0.1-1 mM)
    - THPTA (final concentration 0.5-5 mM)
    - Sodium ascorbate (freshly prepared, final concentration 1-10 mM)
  - Aspirate the blocking solution and add the click reaction cocktail to the cells.

- Incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS to remove unreacted components.
- Sample Mounting:
  - Mount the coverslip with an appropriate mounting medium for super-resolution imaging.

## Stimulated Emission Depletion (STED) Microscopy

ATTO 390 has been successfully used for STED microscopy.[6] Its large Stokes shift is advantageous for this technique.

### Signaling Pathway for STED Microscopy



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Caption: Jablonski diagram illustrating the principle of STED microscopy with ATTO 390.

### Instrumentation and Imaging Parameters:

- Excitation Laser: A laser line around 390 nm (e.g., 405 nm diode laser) is suitable for exciting ATTO 390.[6]
- STED Laser: A depletion laser with a wavelength in the emission tail of ATTO 390, such as a 532 nm or 592 nm laser, can be used.[6] The STED laser should be shaped into a doughnut-like pattern at the focal plane.
- Detection: A detector with a spectral window centered around 476 nm should be used to collect the fluorescence signal.

- Imaging Medium: Use an imaging medium with a refractive index matching that of the immersion oil to minimize optical aberrations.

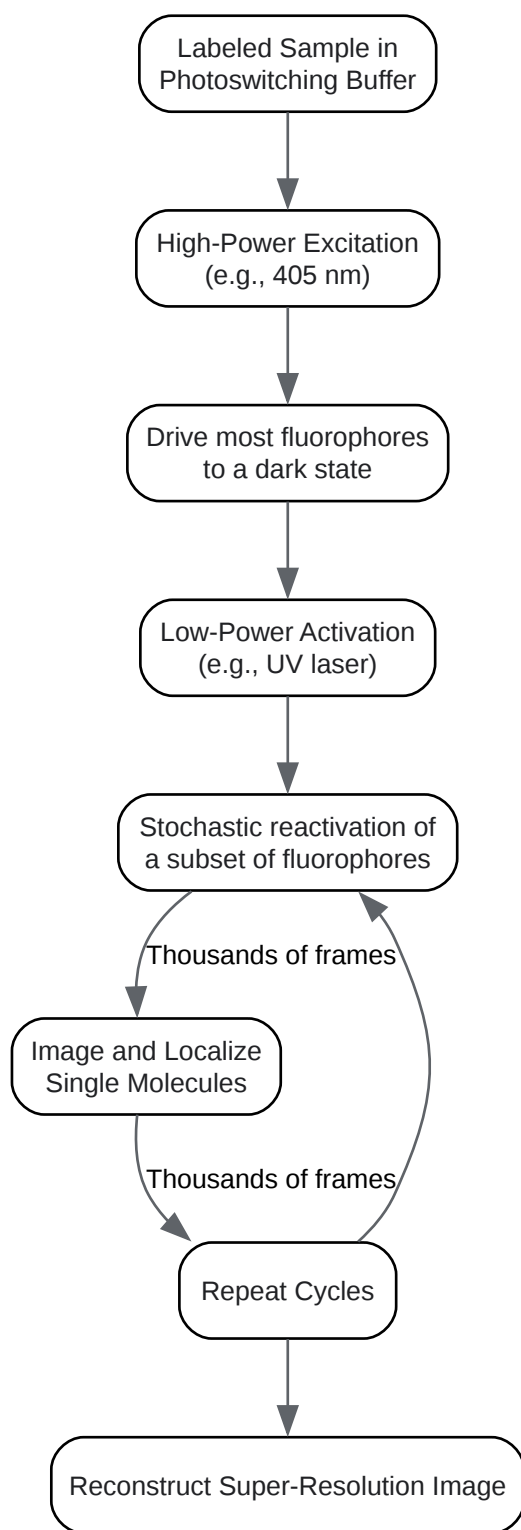
Protocol:

- Prepare the **ATTO 390 azide**-labeled sample as described in section 3.1.
- Mount the sample on the STED microscope.
- Locate the region of interest using conventional confocal imaging with the 405 nm laser.
- Activate the STED laser and adjust its power to achieve the desired resolution enhancement. The optimal STED laser power will need to be determined empirically to balance resolution improvement and photobleaching.
- Acquire STED images by scanning the co-aligned excitation and STED laser beams across the sample.

## Stochastic Optical Reconstruction Microscopy (STORM)

While a specific protocol for **ATTO 390 azide** in STORM is not readily available, its photophysical properties suggest its potential for this technique, particularly in a photoswitching buffer. The following protocol is a guideline based on general STORM principles and should be optimized for ATTO 390.

Experimental Workflow for STORM Imaging



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Caption: Conceptual workflow for STORM imaging using a photoswitchable fluorophore like ATTO 390.

#### Materials:

- **ATTO 390 azide**-labeled cells
- STORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like  $\beta$ -mercaptoethanol or MEA)

#### Protocol:

- Prepare the **ATTO 390 azide**-labeled sample as described in section 3.1.
- Prepare a fresh STORM imaging buffer. A common recipe includes:
  - Buffer (e.g., 50 mM Tris-HCl, 10 mM NaCl, pH 8.0)
  - 10% (w/v) glucose
  - Glucose oxidase (e.g., 0.5 mg/mL)
  - Catalase (e.g., 40  $\mu$ g/mL)
  - Thiol (e.g., 10-100 mM  $\beta$ -mercaptoethanol or MEA). The optimal thiol and its concentration should be determined experimentally.
- Replace the storage buffer of the sample with the freshly prepared STORM imaging buffer.
- Mount the sample on a microscope equipped for STORM imaging (e.g., TIRF or epi-fluorescence with a high NA objective).
- Illuminate the sample with a high-power 405 nm laser to drive most of the ATTO 390 molecules into a long-lived dark state.
- Use a low-power UV laser (e.g., 405 nm at a much lower intensity) to photo-activate a sparse subset of fluorophores back to the fluorescent state in each frame.
- Acquire a time-lapse series of thousands of images, capturing the fluorescence of individual, well-separated molecules.



- Process the acquired image series using a localization software to determine the precise coordinates of each detected single-molecule event.
- Reconstruct the final super-resolution image from the accumulated localization data.

## Applications in Drug Development

The ability to visualize cellular structures and processes at the nanoscale using **ATTO 390 azide** opens up numerous possibilities in drug development:

- **Target Identification and Validation:** Super-resolution imaging can be used to study the subcellular localization and interaction of drug targets with high precision.
- **Mechanism of Action Studies:** Researchers can visualize the effects of a drug on cellular structures, such as the cytoskeleton, organelles, or protein complexes.
- **Drug Delivery and Uptake:** By labeling a drug carrier with **ATTO 390 azide**, its uptake, trafficking, and final destination within the cell can be tracked at the nanoscale.
- **High-Content Screening:** While super-resolution imaging is typically low-throughput, advances in instrumentation are enabling higher-content screening, where the detailed cellular effects of multiple compounds can be assessed.

## Conclusion

**ATTO 390 azide** is a powerful fluorescent probe for super-resolution imaging. Its favorable photophysical properties, combined with the specificity of click chemistry labeling, enable researchers to visualize cellular structures with unprecedented detail. The protocols provided here serve as a starting point for utilizing **ATTO 390 azide** in STED, and with optimization, potentially in STORM and PALM, to advance our understanding of cell biology and accelerate drug discovery.

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